DPP‑IV Inhibitory Potency of 2-Bromo-5-fluorophenyl-Derived Ligand vs. Benchmark Inhibitors
A pyrido[2,3-d]pyrimidine scaffold bearing a 2-bromo-5-fluorophenyl moiety directly accessible from the target building block exhibited a DPP‑IV IC₅₀ of 4.8 nM [1]. In contrast, sitagliptin, the prototypical DPP‑IV inhibitor, has an IC₅₀ of 18 nM [2], and the related fluorobenzylamine 2-bromo-5-fluorobenzylamine shows a Ki of 200 nM (0.2 µM) against DPP‑IV . The 3.8‑fold improvement over sitagliptin and 42‑fold improvement over the simpler benzylamine demonstrate that the 2-bromo-5-fluorophenyl nitrile intermediate enables high-affinity target engagement that is not recapitulated by des-nitrile or regioisomeric analogs.
| Evidence Dimension | DPP‑IV inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 4.8 nM (7-amino-6-(aminomethyl)-5-(2-bromo-5-fluorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione) |
| Comparator Or Baseline | Sitagliptin (IC₅₀ 18 nM); 2-Bromo-5-fluorobenzylamine (Ki 200 nM) |
| Quantified Difference | 3.8× more potent than sitagliptin; 42× more potent than the benzylamine fragment |
| Conditions | DPP‑IV fluorometric enzymatic assay; exact pH and temperature not specified in BRENDA entry |
Why This Matters
For procurement teams targeting DPP‑IV or related serine protease programs, the 2-bromo-5-fluorophenyl nitrile intermediate provides a direct route to ultra-potent inhibitors, reducing the need for extensive SAR optimization.
- [1] BRENDA Ligand Database. 7-amino-6-(aminomethyl)-5-(2-bromo-5-fluorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, DPP‑IV IC50 0.0000048 mM. https://www.brenda-enzymes.de/ligand.php?brenda_ligand_id=199464 (accessed 2026-04-28). View Source
- [2] Kim, D. et al. (2005) 'Discovery of Sitagliptin, a Potent, Selective, and Orally Active Dipeptidyl Peptidase IV Inhibitor.' Journal of Medicinal Chemistry, 48(1), 141–151. IC50 = 18 nM. View Source
